N-(3,4-dichlorophenyl)-1,2,3-benzotriazin-4-amine
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Overview
Description
N-(3,4-dichlorophenyl)-1,2,3-benzotriazin-4-amine is a chemical compound that belongs to the class of benzotriazine derivatives This compound is characterized by the presence of a benzotriazine ring fused with a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-1,2,3-benzotriazin-4-amine typically involves the reaction of 3,4-dichloroaniline with appropriate reagents to form the benzotriazine ring. One common method involves the use of phosgene to convert 3,4-dichloroaniline into an isocyanate intermediate, which is then reacted with hydrazine to form the desired benzotriazine compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-1,2,3-benzotriazin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where the dichlorophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzotriazine derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(3,4-dichlorophenyl)-1,2,3-benzotriazin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-1,2,3-benzotriazin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenylhydrazine: A related compound with similar chemical properties and applications.
Diuron (N-(3,4-dichlorophenyl)-N’,N’-dimethylurea): Another compound with a dichlorophenyl group, used primarily as an herbicide.
Uniqueness
N-(3,4-dichlorophenyl)-1,2,3-benzotriazin-4-amine is unique due to its benzotriazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-1,2,3-benzotriazin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4/c14-10-6-5-8(7-11(10)15)16-13-9-3-1-2-4-12(9)17-19-18-13/h1-7H,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMSJSYEYLCARC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=N2)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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